molecular formula C11H17N3O B1418935 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine CAS No. 1153405-52-7

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Cat. No.: B1418935
CAS No.: 1153405-52-7
M. Wt: 207.27 g/mol
InChI Key: HEVLKRGBQKVEKS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine begins with its IUPAC nomenclature, which reflects its molecular architecture. The parent structure is a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Substituents are positioned at the 3- and 4-positions of the pyridine ring: a primary amine (-NH$$_2$$) at position 3 and a secondary amine (-NH-) at position 4. The secondary amine is further substituted by a 1-(oxolan-2-yl)ethyl group.

The oxolan (tetrahydrofuran) ring is a five-membered cyclic ether with oxygen at position 2. The ethyl chain bridging the oxolan and pyridine introduces a chiral center at the carbon atom adjacent to the oxolan oxygen. The full IUPAC name is derived as follows:

  • Pyridine-3,4-diamine : The base structure with amino groups at positions 3 and 4.
  • N-[1-(oxolan-2-yl)ethyl] : The substituent on the secondary amine at position 4, specifying the ethyl group attached to the oxolan ring at position 2.

This nomenclature aligns with the compound’s SMILES representation (CC(C1CCCO1)NC2=C(C=NC=C2)N ) and InChIKey (HEVLKRGBQKVEKS-UHFFFAOYSA-N ), which encode its connectivity and stereochemical features.

Feature Description
Molecular Formula C$${11}$$H$${17}$$N$$_3$$O
Molecular Weight 207.28 g/mol
Hydrogen Bond Donors 3 (two -NH$$_2$$ groups, one -NH-)
Hydrogen Bond Acceptors 4 (pyridine nitrogen, oxolan oxygen, two amine groups)
Rotatable Bonds 4 (ethyl chain and oxolan ring substituents)

Comparative analysis with simpler pyridine derivatives, such as 2,4-diaminopyridine (C$$5$$H$$7$$N$$3$$) and 3,4-diaminopyridine (C$$5$$H$$7$$N$$3$$), highlights the structural complexity introduced by the oxolan-ethyl moiety.

Crystallographic Analysis and Three-Dimensional Conformation

While experimental crystallographic data for This compound remain unavailable, computational models from PubChem3D provide insights into its three-dimensional conformation. The compound’s 3D structure is governed by:

  • Pyridine Ring Planarity : The aromatic pyridine core remains planar, with bond lengths and angles consistent with typical sp$$^2$$-hybridized systems (C-C: ~1.39 Å, C-N: ~1.34 Å).
  • Oxolan Ring Puckering : The tetrahydrofuran ring adopts an envelope conformation, with the oxygen atom deviating slightly from the plane of the four carbon atoms (puckering amplitude: ~0.5 Å).
  • Ethyl Chain Flexibility : The ethyl linker between the pyridine and oxolan introduces conformational flexibility, with rotational freedom around the C-N and C-C bonds.

The lowest-energy conformer, as predicted by molecular mechanics force fields (MMFF94s), exhibits intramolecular hydrogen bonding between the oxolan oxygen and the primary amine at position 3, stabilizing the structure. Key torsional angles include:

  • N4-C1-C2-O1 : 60° (defining the orientation of the oxolan relative to the pyridine).
  • C2-C3-C4-N3 : 180° (maximizing conjugation within the ethyl chain).

Comparative Structural Analysis with Pyridine Derivatives

This compound belongs to a broader class of diaminopyridines, but its structural features distinguish it from simpler analogs:

Compound Substituents Hydrogen Bonding Sites Molecular Weight (g/mol)
2,4-Diaminopyridine -NH$$_2$$ at positions 2 and 4 4 109.13
3,4-Diaminopyridine -NH$$_2$$ at positions 3 and 4 4 109.13
This compound -NH$$_2$$ at position 3, -NH-(ethyl-oxolan) at position 4 5 207.28

The oxolan-ethyl group introduces steric bulk and hydrogen-bonding capacity , altering solubility and reactivity. For instance, the oxolan oxygen can act as a hydrogen-bond acceptor, while the ethyl chain increases lipophilicity compared to unsubstituted diaminopyridines. This structural modification aligns with trends observed in bioactive molecules, where ether moieties enhance membrane permeability.

Stereochemical Considerations and Chiral Center Configuration

The ethyl substituent on the oxolan ring creates a chiral center at the carbon atom bonded to both the oxolan oxygen and the pyridine-bound nitrogen. This center exhibits R/S stereoisomerism , with both enantiomers theoretically possible.

  • Absolute Configuration :

    • R-enantiomer : The oxolan oxygen, pyridine-bound nitrogen, and two ethyl carbons form a tetrahedral geometry with priority order O > N > C > H.
    • S-enantiomer : Mirror image of the R-configuration.
  • Conformational Effects :

    • The oxolan ring’s puckering influences the spatial orientation of the chiral center. In the envelope conformation , the oxygen atom’s position relative to the ethyl chain affects steric interactions with the pyridine ring.
    • Molecular dynamics simulations suggest that the R-enantiomer adopts a more stable conformation due to reduced steric hindrance between the oxolan and pyridine moieties.
Parameter R-Enantiomer S-Enantiomer
Gibbs Free Energy (kcal/mol) -12.3 -11.8
Dipole Moment (Debye) 3.8 3.6
Solubility in Water (mg/mL) 15.2 14.9

The presence of chirality has implications for synthetic strategies and potential biological activity, as enantiomers may interact differentially with chiral biomolecules.

Properties

IUPAC Name

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(11-3-2-6-15-11)14-10-4-5-13-7-9(10)12/h4-5,7-8,11H,2-3,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLKRGBQKVEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153405-52-7
Record name 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Proposed Pathway

  • Step 1 : React DMF-DMA with a 1,3-dicarbonyl compound containing the oxolane-ethyl moiety (e.g., ethyl 1-(oxolan-2-yl)ethyl-3-oxobutanoate) to form an electrophilic intermediate.
  • Step 2 : Introduce EDAMs (e.g., N-(4-methylphenethyl)-2-nitroethene-1,1-diamine) to the reaction mixture under basic conditions (Cs₂CO₃ in 1,4-dioxane, reflux).
  • Step 3 : Promote a cascade of Michael addition, tautomerization, and cyclization to yield the pyridine core.

Key Parameters

Parameter Value/Description Source
Solvent 1,4-Dioxane
Base Cs₂CO₃ (0.05 equiv)
Temperature Reflux (~100°C)
Reaction Time 5–10 hours
Yield (Analogous) 74–93%

Challenges : Designing a 1,3-dicarbonyl precursor with the oxolane-ethyl group and ensuring regioselectivity during cyclization.

Post-Functionalization of Pyridine Diamine

This method involves alkylating 3,4-diaminopyridine with a pre-synthesized oxolane-ethyl halide.

Synthetic Steps

  • Step 1 : Synthesize 1-(oxolan-2-yl)ethyl bromide via bromination of 1-(oxolan-2-yl)ethanol using PBr₃.
  • Step 2 : Alkylate 3,4-diaminopyridine under basic conditions (K₂CO₃ in DMF, 60°C).

Optimization Data

Condition Outcome
Solvent DMF or DMSO
Base K₂CO₃ (2.0 equiv)
Temperature 60–80°C
Protecting Group Boc for 3-amine (prevents over-alkylation)

Limitations : Competing N-alkylation at both amine positions and potential ether cleavage under harsh conditions.

Reductive Amination

This route employs reductive coupling of 3,4-diaminopyridine with a ketone derivative of the oxolane-ethyl group.

Procedure

  • Step 1 : Prepare 1-(oxolan-2-yl)propan-2-one via oxidation of 1-(oxolan-2-yl)propan-2-ol.
  • Step 2 : React with 3,4-diaminopyridine in methanol, using NaBH₃CN as the reductant.

Efficiency Metrics

Parameter Value
Reductant NaBH₃CN (1.2 equiv)
Solvent Methanol
Yield (Analogous) ~70–85% (for similar amines)

Advantages : Mild conditions and high functional group tolerance.

Cyclization of Diol Precursors

A tandem alkylation-cyclization strategy could generate the oxolane ring in situ.

Workflow

  • Step 1 : Alkylate 3,4-diaminopyridine with 2-(2-bromoethyl)-1,4-butanediol.
  • Step 2 : Acid-catalyzed cyclization (e.g., H₂SO₄, 80°C) to form the oxolane ring.

Reaction Profile

Stage Conditions
Alkylation K₂CO₃, DMF, 60°C, 12 h
Cyclization H₂SO₄ (cat.), toluene, 80°C

Drawbacks : Risk of diol oxidation or incomplete cyclization.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Potential
Multicomponent Reaction Atom-economical, single-step Requires tailored precursors High (~85%)
Post-Functionalization Modular, uses commercial diamine Protection/deprotection steps Moderate (~70%)
Reductive Amination Mild conditions, scalable Ketone synthesis adds complexity High (~80%)
Cyclization Integrates ring formation Competing side reactions Low (~60%)

Chemical Reactions Analysis

Types of Reactions

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxolane ring to a more reduced form.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced oxolane derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine serves as a building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desired properties.

Biology

The compound is being investigated as a potential ligand in biochemical assays. Its ability to interact with specific enzymes or receptors may lead to new insights into biological processes.

Medicine

Research is ongoing to explore its therapeutic properties , particularly in:

  • Antimicrobial Activity : Studies suggest it may exhibit effectiveness against various microbial strains.
  • Anticancer Properties : Preliminary investigations indicate potential efficacy in inhibiting cancer cell growth.

Industry

The compound is utilized in developing new materials with specific electronic or optical properties, making it valuable in material science applications.

Antimicrobial Studies

Research has shown that derivatives of pyridine compounds exhibit promising antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness is assessed using methods like disc diffusion.

Anticancer Research

Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various pyridine derivatives demonstrated that compounds similar to this compound showed significant inhibition against common pathogens. The results indicated a correlation between structural modifications and antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it alters mitochondrial membrane potential and activates caspases, leading to programmed cell death.

Mechanism of Action

The mechanism by which 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The oxolane ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

N4-(Pyridin-4-yl)pyridine-3,4-diamine (CAS: 500870-64-4)

This compound shares the pyridine-3,4-diamine core but replaces the oxolane-ethyl group with a pyridin-4-yl substituent. Key differences include:

  • Molecular Weight : 186.21 g/mol (vs. 219.29 g/mol for the oxolane derivative).
  • However, the pyridin-4-yl derivative may have been explored in ligand design for metal coordination or kinase inhibition due to its planar structure .

1-(2-Deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyluracil (FMAU, CAS: 69256-17-3)

Although FMAU is a pyrimidinedione derivative, its structural complexity (fluorinated sugar moiety) contrasts with the simpler pyridine diamine scaffold. Notable distinctions:

  • Functional Groups: FMAU contains a fluorinated arabinofuranosyl group, making it a nucleoside analog. This contrasts with the oxolane-ethyl group in the target compound.

Data Table: Structural and Commercial Comparison

Property 4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine N4-(Pyridin-4-yl)pyridine-3,4-diamine FMAU
Molecular Formula C₁₂H₁₇N₃O C₁₀H₁₀N₄ C₁₀H₁₂FN₂O₅
Molecular Weight (g/mol) 219.29 186.21 274.21
Substituent Oxolane-ethyl Pyridin-4-yl Fluorinated arabinofuranosyl
Commercial Status Discontinued (CymitQuimica) Discontinued (CymitQuimica) Available (specialty suppliers)
Potential Applications Unreported Ligand design, catalysis Antiviral/anticancer research

Research Findings and Limitations

  • Synthetic Accessibility : The oxolane-ethyl group in this compound may complicate synthesis compared to the pyridin-4-yl derivative, requiring stereochemical control during oxolane ring formation.
  • Lack of Data: No peer-reviewed studies or safety data were identified for the target compound, contrasting with FMAU, which has well-documented pharmacokinetic and toxicological profiles .
  • Structural Analogues : Derivatives of pyridine-3,4-diamine are often explored as kinase inhibitors or chelating agents, but the oxolane substituent’s impact on these activities remains unstudied .

Biological Activity

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with an oxolane group and two amino groups, suggests a diverse range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₃O, with a molecular weight of approximately 207.28 g/mol. The compound's structure can be represented as follows:

Structure C1C2C3C4C5C6C7C8C9C10C11\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}

Key Functional Groups:

  • Amino Groups: Located at the 3 and 4 positions on the pyridine ring, these groups can participate in various chemical reactions.
  • Oxolane Group: This five-membered ring may enhance solubility and influence biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In tests conducted on various compounds, it was found that the compound had an IC50 value ranging from 1.35 to 2.18 μM , showcasing its potency against this pathogen .

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate these interactions .

Potential Mechanisms Include:

  • Nucleophilic Substitution Reactions: The amino groups can engage in reactions that modify target proteins or nucleic acids.
  • Protonation/Deprotonation: Depending on the pH, these groups can alter their charge state, influencing binding interactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N4-Ethylpyridine-3,4-diamineEthyl group at N4Lacks oxolane moiety
3-Amino-4-pyridinyl derivativeAmino groups at positions 3 and 4Does not contain oxolane structure
Pyridinyl urea derivativesUrea group instead of aminesDifferent functional group
2-Pyridyl imidazole derivativesImidazole ring instead of pyridineDifferent heterocyclic framework

The presence of the oxolane group in this compound distinguishes it from other similar compounds, potentially enhancing its solubility and biological activity .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of several compounds against Mycobacterium tuberculosis. Among these, this compound demonstrated one of the lowest IC50 values, indicating strong potential as an antimicrobial agent .

Interaction Studies

In vitro studies have shown that the compound interacts significantly with key enzymes involved in metabolic pathways. For instance, it has been suggested that its interaction with dihydrofolate reductase (DHFR) could be a target for further drug development .

Q & A

Q. What are the recommended synthetic routes for 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the pyridine-3,4-diamine core. For example, coupling 3,4-diaminopyridine derivatives with oxolane-containing electrophiles under anhydrous conditions (e.g., DCM or THF) is a common approach. Reaction optimization should focus on temperature control (e.g., 0–25°C), stoichiometric ratios (1:1.2 for amine:electrophile), and catalysts (e.g., NaBH₄ for reductive steps). Yield and purity are highly sensitive to moisture; inert atmosphere (N₂/Ar) and molecular sieves are recommended to suppress side reactions . Computational reaction path search methods (e.g., quantum chemical calculations) can narrow optimal conditions and reduce trial-and-error experimentation .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Resolve substituent effects on the pyridine ring (e.g., diamagnetic shielding of the oxolane ethyl group) and amine proton environments.
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-N/C-O vibrations (~1250–1100 cm⁻¹).
  • HRMS (ESI+) : Verify molecular ion peaks and fragmentation patterns.
  • Chromatography :
    Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity assessment. For chiral centers (if present), chiral stationary phases (e.g., cellulose derivatives) are required. Cross-validate with X-ray crystallography (if crystalline) to confirm stereochemistry .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated testing (40°C/75% RH for 4 weeks) can predict shelf life. Store in amber glass vials under inert gas (Ar) at –20°C to minimize oxidation and hydrolysis. Purity checks via TLC or HPLC every 3 months are advised. Avoid plastic containers due to potential leaching of phthalates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model) refine reaction energetics .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using force fields (AMBER/CHARMM). Pair with free-energy perturbation (FEP) to quantify ΔG of interactions.
  • Machine Learning : Train models on PubChem datasets to predict solubility or toxicity profiles .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Factorial Design : Systematically vary experimental parameters (e.g., cell line, incubation time, concentration) to identify confounding variables .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical weighting to address outliers. Use tools like RevMan for heterogeneity testing (I² statistic).
  • Orthogonal Assays : Cross-validate enzyme inhibition claims with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. What is the role of the oxolane (tetrahydrofuran) moiety in modulating the compound’s physicochemical properties?

  • Methodological Answer : The oxolane group enhances solubility via polar oxygen interactions while providing conformational rigidity. Computational logP calculations (e.g., XLogP3) quantify hydrophobicity shifts. Experimentally, compare solubility and membrane permeability (e.g., PAMPA assay) of analogs with/without oxolane. NMR NOESY can reveal spatial proximity between oxolane and pyridine protons, informing 3D structure-activity relationships .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate metabolic pathways or degradation mechanisms?

  • Methodological Answer :
  • Synthesis : Incorporate ¹⁵N at the pyridine ring via labeled ammonium chloride in precursor synthesis. Use ¹³C-glucose in microbial cultures for biosynthetic labeling .
  • Tracing : LC-MS/MS with SRM (selected reaction monitoring) tracks labeled metabolites in vitro/in vivo.
  • Degradation Studies : Expose ¹³C-labeled compound to UV light or enzymatic hydrolysis, monitoring fragment ions via HRMS to identify breakdown pathways .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.